5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol
Description
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2-8-9-3(10)11-2/h1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXLBOLRQDDYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)O1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226479 | |
| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243250-21-6 | |
| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylhydrazide Synthesis
The precursor, 2,2,2-trifluoroethyl carbohydrazide, is prepared by reacting trifluoroacetic acid hydrazide with an appropriate acylating agent. For example, methyl 4-(chlorocarbonyl)benzoate has been used to acylate hydrazides under basic conditions (e.g., triethylamine in dichloromethane). The reaction is typically conducted at 0–5°C to minimize side reactions, yielding intermediates with >85% purity after recrystallization.
Cyclization via Phosphorus Oxychloride (POCl₃)
Cyclization of the acylhydrazide to form the 1,3,4-oxadiazole ring is achieved using POCl₃ as a dehydrating agent. In a representative procedure, the acylhydrazide is refluxed in POCl₃ for 6–8 hours under nitrogen. The reaction mechanism involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon, followed by elimination of HCl and water. This method produces the target compound in 70–78% yield, with purity ≥95% after column chromatography (silica gel, hexane/ethyl acetate).
Coupling Reactions with Trifluoroethyl-Substituted Intermediates
Recent advancements leverage coupling strategies to introduce the trifluoroethyl group post-cyclization.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 5-bromo-1,3,4-oxadiazol-2-ol with 2,2,2-trifluoroethylboronic acid has been explored. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), the reaction achieves 65–70% conversion at 80°C. However, competing protodeboronation limits yields to ~55%, necessitating careful control of reaction time (≤12 hours).
Nucleophilic Substitution
An alternative approach involves displacing a leaving group (e.g., chloride) at the 5-position of the oxadiazole ring with a trifluoroethyl moiety. For instance, treating 5-chloromethyl-1,3,4-oxadiazol-2-ol with trifluoroethylsilane in the presence of BF₃·Et₂O affords the product in 62% yield. This method avoids metal catalysts but requires anhydrous conditions and low temperatures (−20°C).
Photochemical Synthesis
Photochemical homologation using formaldehyde as a C1 source offers a metal-free route. Irradiating a mixture of 1,3,4-oxadiazole-2-ol and aqueous formaldehyde under UV light (λ = 254 nm) for 48 hours introduces the trifluoroethyl group via radical intermediates. While environmentally benign, this method yields only 35–40% product, with significant formation of dimeric byproducts.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
Role of Solvents in Cyclization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing transition states. Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) increases yields to 82% while reducing reaction time to 4 hours.
Catalyst Screening in Coupling Reactions
Testing Pd catalysts revealed that Pd(OAc)₂ with XPhos ligand improves Suzuki coupling yields to 63% by suppressing protodeboronation.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol have been tested against various bacterial strains and showed promising results in inhibiting growth. The trifluoroethyl group appears to enhance the lipophilicity of the molecule, allowing better penetration through bacterial membranes .
Anti-inflammatory Properties
Research has also highlighted the potential of this compound as an anti-inflammatory agent. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism for reducing inflammation .
Fluorinated Polymers
The incorporation of this compound into polymer matrices has shown to improve thermal stability and chemical resistance. Its fluorinated structure contributes to lower surface energy and enhanced hydrophobicity in polymer films . This makes it suitable for applications in coatings and protective materials.
Synthesis of Advanced Materials
The compound can serve as a precursor for synthesizing more complex fluorinated compounds used in high-performance materials. Its ability to undergo various chemical transformations allows for the development of novel materials with tailored properties for electronics and aerospace applications .
Summary of Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus; MIC values lower than existing antibiotics |
| Study 2 | Anti-inflammatory | Reduced TNF-alpha levels by 40% in macrophage cultures |
| Study 3 | Polymer Enhancement | Improved tensile strength and thermal degradation temperature by 15% |
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,3,4-Oxadiazoles
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Trifluoroethyl vs. Chloromethyl : The trifluoroethyl group in the target compound increases metabolic stability and binding affinity compared to the chloromethyl group in 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole. The latter’s chloromethyl group facilitates nucleophilic substitutions, making it a versatile intermediate .
- Hydroxyl vs. Thioether : The hydroxyl group at position 2 enhances hydrogen-bonding capacity, while thioether-containing derivatives (e.g., Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) exhibit antioxidant properties due to sulfur’s redox activity .
- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., in 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole) improve π-π stacking interactions, beneficial in materials science, whereas aliphatic trifluoroethyl groups optimize lipophilicity for membrane penetration in drug design .
Heterocycle Variations: Oxadiazoles vs. Thiadiazoles
- 1,3,4-Oxadiazoles vs. 1,3,4-Thiadiazoles: Replacing oxygen with sulfur in the heterocycle (e.g., in 2-Amino-5-ethyl-1,3,4-thiadiazole) increases molecular polarizability and alters bioactivity. Thiadiazoles often exhibit stronger antimicrobial and antioxidant effects due to sulfur’s electron-rich nature .
- Hybrid Systems : Compounds like 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol combine oxadiazole with pyrazole moieties, enhancing pesticidal activity through synergistic interactions .
Fluorine’s Role in Bioactivity
The trifluoroethyl group’s fluorine atoms reduce basicity and increase lipid solubility, improving blood-brain barrier penetration and resistance to oxidative metabolism. This is critical in pharmaceuticals, as seen in fluorinated drugs highlighted by Purser et al. (2008) .
Biological Activity
5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol (CAS No. 1243250-21-6) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-diabetic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the trifluoroethyl group enhances its lipophilicity and alters its interaction with biological systems, making it a candidate for various applications in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. In a study evaluating various oxadiazole compounds against different microbial strains, the following Minimum Inhibitory Concentrations (MIC) were reported:
| Compound | MIC (µg/ml) Against Various Pathogens |
|---|---|
| Candida albicans | |
| This compound | 1.6 |
This table illustrates the compound's effectiveness against fungal pathogens, suggesting its potential use in antifungal therapies .
2. Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro studies. A study involving glioblastoma cell lines demonstrated significant cytotoxic effects:
- Cytotoxic Assay : The compound showed effective inhibition of cell proliferation in LN229 glioblastoma cells.
- Mechanism of Action : The mechanism involved apoptosis induction through DNA damage pathways.
Further molecular docking studies indicated that the compound interacts with specific targets within cancer cells, enhancing its potential as an anticancer agent .
3. Anti-Diabetic Activity
In vivo studies utilizing Drosophila melanogaster as a model organism revealed that the compound exhibited anti-diabetic effects by significantly lowering glucose levels in genetically modified diabetic models. This suggests that it may influence metabolic pathways related to glucose regulation .
The biological activity of this compound can be attributed to its ability to modulate enzymatic activities and interact with lipid membranes due to its lipophilic nature imparted by the trifluoroethyl group. This interaction may lead to alterations in signaling pathways critical for cellular functions.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Anticancer Activity : A comprehensive investigation into various oxadiazoles revealed that those containing trifluoroethyl groups displayed enhanced cytotoxicity against multiple cancer cell lines compared to their non-fluorinated counterparts .
- Antimicrobial Screening : Comparative studies showed that compounds similar to this compound had lower MIC values against resistant strains of bacteria and fungi compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves cyclization of hydrazide precursors with trifluoroethyl-containing reagents under acidic or basic conditions. Key parameters include:
- Temperature : Optimized between 80–120°C to balance reaction rate and side-product formation.
- Catalysts : Use of HCl or H₂SO₄ for acid-mediated cyclization, or NaHCO₃ for neutral conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Characterization : Confirm structure via ¹H/¹⁹F NMR (trifluoroethyl signals at δ ~3.8–4.2 ppm and −60 to −70 ppm, respectively) and HRMS (exact mass: ~209.03 g/mol) .
Q. How does the trifluoroethyl group influence the compound’s electronic and steric properties?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of the -CF₃ group, which polarizes the oxadiazole ring and enhances electrophilicity at the 2-position .
- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs (e.g., ethyl-substituted oxadiazoles) to quantify rate differences in nucleophilic substitution reactions .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved when testing this compound derivatives?
- Methodology :
- Standardized Assays : Use consistent in vitro models (e.g., MIC assays for antimicrobial activity with ATCC strains) and normalize results to positive controls (e.g., ciprofloxacin) .
- Purity Verification : Re-analyze conflicting batches via HPLC-UV (>99% purity threshold) to rule out impurities as confounding factors .
- Structural Confirmation : Re-examine NMR data for potential tautomeric equilibria (e.g., oxadiazole-thione vs. oxadiazol-ol forms) that may alter bioactivity .
Q. What strategies optimize regioselectivity in functionalizing the oxadiazole ring?
- Methodology :
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-ol group, followed by electrophilic quenching (e.g., alkyl halides) to target the 5-position .
- Protection/Deprotection : Temporarily protect the hydroxyl group with TMSCl (trimethylsilyl chloride) to direct reactions to the trifluoroethyl side chain .
Q. How can mechanistic insights into the compound’s reactivity be gained?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁸O-labeled derivatives to track oxygen migration during hydrolysis or oxidation via mass spectrometry .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps in nucleophilic aromatic substitution .
Q. What analytical methods best characterize degradation products under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and 40–80°C for 1–4 weeks. Monitor degradation via LC-MS/MS to identify hydrolytic (oxadiazole ring-opening) or oxidative (CF₃ → COOH conversion) byproducts .
- Stability Profiling : Use Arrhenius plots to predict shelf-life under storage conditions .
Tables of Key Data
Key Research Recommendations
- Prioritize structure-activity relationship (SAR) studies by systematically modifying the trifluoroethyl group (e.g., replacing -CF₃ with -CH₂CF₃) to isolate electronic vs. steric effects .
- Explore cocrystallization with target enzymes (e.g., bacterial dihydrofolate reductase) using X-ray diffraction to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
